molecular formula C13H13N3O2 B13933447 N-(2-nitrophenyl)-4-Pyridineethanamine

N-(2-nitrophenyl)-4-Pyridineethanamine

Cat. No.: B13933447
M. Wt: 243.26 g/mol
InChI Key: KMEQYCXCJXUOHA-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-4-Pyridineethanamine is a synthetic organic compound characterized by a pyridine ring substituted at the 4-position with an ethanamine side chain, which is further linked to a 2-nitrophenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The pyridine moiety contributes to basicity and hydrogen-bonding capabilities, which may influence binding interactions in biological systems .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-nitro-N-(2-pyridin-4-ylethyl)aniline

InChI

InChI=1S/C13H13N3O2/c17-16(18)13-4-2-1-3-12(13)15-10-7-11-5-8-14-9-6-11/h1-6,8-9,15H,7,10H2

InChI Key

KMEQYCXCJXUOHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-4-Pyridineethanamine typically involves the reaction of 2-nitroaniline with 4-pyridinecarboxaldehyde under specific conditions. One common method involves the use of a reducing agent such as sodium dithionite to facilitate the reduction of the nitro group to an amine group . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-4-Pyridineethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Ethanol, dichloromethane, acetonitrile.

Major Products Formed

    Amines: Reduction of the nitro group yields the corresponding amine.

    Substituted Derivatives: Electrophilic substitution can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Structural Analogs

Three structurally related compounds are analyzed below:

Property N-(2-Nitrophenyl)-4-Pyridineethanamine 2-(4-Methoxyphenyl)-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]ethanamine N-[(2-Nitrophenyl)methyl]cyclopropanamine
Molecular Formula C₁₃H₁₃N₃O₂ (hypothetical) C₂₉H₃₅N₅O C₁₀H₁₂N₂O₂
Molecular Weight ~251.27 g/mol 481.63 g/mol 192.2 g/mol
Key Substituents 4-Pyridine, 2-nitrophenyl, ethanamine 4-Methoxyphenyl, pyrazole, piperidine, ethanamine 2-Nitrophenyl, cyclopropanamine
Functional Groups Nitro, pyridine, primary amine Methoxy, pyrazole, tertiary amine, piperidine Nitro, cyclopropane, secondary amine
Electronic Effects Strong electron-withdrawing (-NO₂) Electron-donating (-OCH₃) on phenyl; pyrazole (weakly electron-withdrawing) Electron-withdrawing (-NO₂)
Potential Applications Catalysis, bioactive intermediates Likely CNS-targeting due to piperidine/pyrazole motifs R&D intermediate

Physicochemical Properties

  • This contrasts with the cyclopropane-containing analog (), which may exhibit lower solubility due to its nonpolar cyclopropane ring . The methoxyphenyl analog () likely has higher lipophilicity due to the methoxy group, enhancing membrane permeability in biological systems .
  • Stability: The nitro group in the target compound may render it sensitive to photodegradation or thermal decomposition, similar to N-[(2-Nitrophenyl)methyl]cyclopropanamine, which decomposes under fire to release toxic gases (e.g., NOₓ) .

Reactivity and Stability

  • Nitro Group Reactivity :
    Both this compound and N-[(2-Nitrophenyl)methyl]cyclopropanamine exhibit nitro-group-mediated reactivity, such as susceptibility to reduction (e.g., forming amines) or participation in nucleophilic aromatic substitution.
  • Heterocyclic Influence :
    The pyridine ring in the target compound can act as a weak base (pKa ~5–6), enabling protonation under acidic conditions, whereas the pyrazole in ’s compound is less basic but may participate in π-π stacking .

Toxicity and Handling

  • The target compound’s pyridine moiety may pose neurotoxic risks, as seen in structurally related pyridine derivatives.
  • Handling : Both nitro-containing compounds require precautions against dust inhalation and skin contact. recommends using dry chemical extinguishers for fires, which likely applies to the target compound as well .

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